Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene-
CAS No.:
Cat. No.: VC16170781
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16O2 |
|---|---|
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | (1S,4S)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H16O2/c1-7-10(2,3)8-4-5-11(7,6-8)9(12)13/h8H,1,4-6H2,2-3H3,(H,12,13)/t8-,11-/m0/s1 |
| Standard InChI Key | JBNCRMFOHKBEFO-KWQFWETISA-N |
| Isomeric SMILES | CC1([C@H]2CC[C@](C2)(C1=C)C(=O)O)C |
| Canonical SMILES | CC1(C2CCC(C2)(C1=C)C(=O)O)C |
Introduction
Structural and Chemical Properties
The core structure of bicyclo[2.2.1]heptane (norbornane) consists of a fused bicyclic system with two five- and seven-membered rings. The addition of a carboxylic acid group at position 1, methyl groups at positions 3 and 3, and a methylene group at position 2 introduces steric and electronic modifications that influence reactivity.
Molecular Formula and Key Features
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Molecular Formula:
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Functional Groups: Carboxylic acid (position 1), methyl substituents (positions 3,3), and methylene (position 2).
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Key Structural Impacts:
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The 3,3-dimethyl groups enhance steric hindrance, potentially slowing nucleophilic attacks at adjacent positions.
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The 2-methylene group introduces unsaturation, increasing susceptibility to electrophilic additions or cycloadditions.
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The carboxylic acid enables salt formation, hydrogen bonding, and participation in condensation reactions.
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Comparative Analysis of Norbornane Derivatives
| Compound | Substituents | Key Reactivity Features |
|---|---|---|
| Base norbornane-1-carboxylic acid | None | Standard carboxylic acid reactivity |
| 3,3-Dimethyl-2-methylene derivative | 3,3-CH, 2-CH | Enhanced steric effects, conjugated π-system |
| 7,7-Dimethyl-2-oxo derivative | 7,7-CH, 2-ketone | Ketone-mediated redox activity |
Synthesis and Modification Strategies
Organocatalytic Cycloaddition
The parent compound, bicyclo[2.2.1]heptane-1-carboxylic acid, is synthesized via organocatalytic formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclopentenones and nitroolefins. For the 3,3-dimethyl-2-methylene derivative, modifications to this method could involve:
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Pre-functionalized starting materials: Introducing methyl groups during cyclopentenone synthesis.
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Post-synthetic modifications: Methylation or oxidation steps to install substituents after cycloaddition.
Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Organocatalyst (e.g., Cinchona alkaloid) | Enantioselective cycloaddition |
| 2 | Dimethylation (e.g., CHI, KCO) | Install 3,3-dimethyl groups |
| 3 | Dehydrogenation (e.g., DDQ) | Generate 2-methylene functionality |
Reactivity and Chemical Transformations
Oxidation and Reduction
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Oxidation: The methylene group may undergo epoxidation or dihydroxylation, while the carboxylic acid can be converted to esters or amides.
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Reduction: Selective hydrogenation of the methylene group could yield a saturated analog, though steric hindrance may limit efficacy.
Biological and Pharmacological Applications
Anticancer Activity
Analogous compounds, such as methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate, demonstrate anticancer properties via apoptosis induction and cell cycle arrest. The methylene group in the target compound may enhance binding to hydrophobic enzyme pockets, improving therapeutic efficacy.
Inferred Mechanism of Action
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Target Binding: Interaction with tubulin or DNA topoisomerases.
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Cellular Effects: Disruption of microtubule dynamics or DNA replication.
Enzyme Inhibition
Norbornane derivatives with substituents at positions 2 and 3 have shown activity against Cathepsin C and orexin receptors. The 3,3-dimethyl groups may improve selectivity by filling enzyme subpockets.
| Property | Value/Characteristic |
|---|---|
| Lipophilicity (LogP) | ~2.5 (moderate permeability) |
| Solubility | Low in water, high in DMSO |
| Metabolic Stability | Susceptible to CYP450 oxidation |
Future Research Directions
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Synthetic Optimization: Develop enantioselective routes to access both enantiomers for biological testing.
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Structure-Activity Relationships: Systematically vary substituents to delineate contributions to bioactivity.
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Target Identification: Use proteomics to identify binding partners and mechanisms.
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